molecular formula C16H22N2O2 B4030163 N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE

Cat. No.: B4030163
M. Wt: 274.36 g/mol
InChI Key: VMTXSOVMLKHACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE is a chemical compound that features a morpholine ring, a phenyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE typically involves the reaction of 2-phenylcyclopropane-1-carboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE is unique due to its combination of a morpholine ring, phenyl group, and cyclopropane carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(17-6-7-18-8-10-20-11-9-18)15-12-14(15)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTXSOVMLKHACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.